molecular formula C13H8Cl3NO B2754454 3,5-dichloro-N-(4-chlorophenyl)benzamide CAS No. 99356-93-1

3,5-dichloro-N-(4-chlorophenyl)benzamide

Cat. No. B2754454
CAS RN: 99356-93-1
M. Wt: 300.56
InChI Key: VUUIZCKFCVVNLW-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(4-chlorophenyl)benzamide, commonly known as DCPCB, is a synthetic organic compound that is used in a variety of scientific and industrial purposes. It is an aromatic compound with a molecular formula of C11H7Cl3NO and a molecular weight of 282.5 g/mol. DCPCB is a white or off-white crystalline solid that is insoluble in water, but soluble in organic solvents. It is a widely used compound in the chemical industry and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Antipathogenic Activity

A study explored the synthesis of various acylthioureas, including derivatives with a 3,5-dichlorophenyl substituent, and tested their interaction with bacterial cells. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for biofilm growth. This suggests potential development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

Theoretical studies have been conducted to understand the geometrical parameters of related compounds, like 4-Chloro-N-(3-chlorophenyl)benzamide. These studies involve comparing theoretical models with X-ray diffraction (XRD) structures to better understand bond lengths and angles, which are crucial for understanding the physical and chemical properties of such compounds (Panicker et al., 2010).

Metalation Regioselectivity

Research on metalation regioselectivity of 3,5-dichlorobenzamides indicates that the type of amide (secondary versus tertiary) plays a crucial role. For secondary benzamides, metalation occurs adjacent to the carboxamide group, while for tertiary benzamides, it occurs at a different position. This understanding is important for organic synthesis and pharmaceutical development (Khani et al., 2016).

Photocatalytic Degradation

Studies have shown that using adsorbents as supports for titanium dioxide enhances the photocatalytic degradation of compounds like propyzamide (a 3,5-dichloro-N derivative). This research is significant in environmental science for the effective breakdown of persistent organic pollutants (Torimoto et al., 1996).

Conformation and Hydrogen Bonding

Investigations into the crystal structure of N-(3,5-Dichlorophenyl)benzamide and related compounds reveal insights into their conformation and hydrogen bonding patterns. Understanding these structural aspects is crucial for the design of new molecules with desired properties (Gowda et al., 2008).

Herbicidal Activity

Benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides. These compounds exhibit activity against various grasses, offering potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

properties

IUPAC Name

3,5-dichloro-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIZCKFCVVNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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